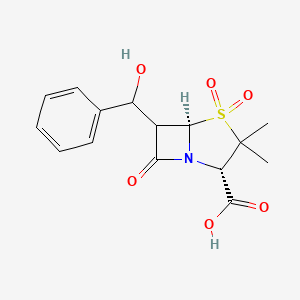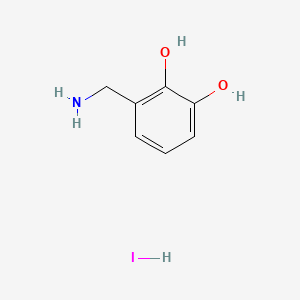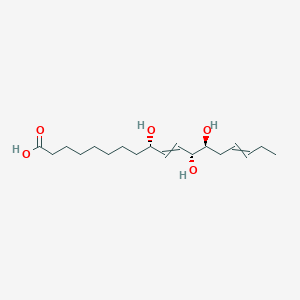
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester is a chemical compound with the molecular formula C13H10Cl3N3O2 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid group, and a trichloroacetimidoylamino ester moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester involves several steps. One common method includes the reaction of naphthalenecarbamic acid with trichloroacetimidoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the trichloroacetimidoylamino group to simpler amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester exerts its effects involves its interaction with specific molecular targets. The trichloroacetimidoylamino group can form strong hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparación Con Compuestos Similares
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring structure but differ in their functional groups.
Carbamic acid esters: These compounds have similar ester groups but may lack the trichloroacetimidoylamino moiety.
Trichloroacetimidoylamino compounds: These compounds contain the trichloroacetimidoylamino group but differ in their core structures.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73826-57-0 |
|---|---|
Fórmula molecular |
C13H10Cl3N3O2 |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
[(Z)-(1-amino-2,2,2-trichloroethylidene)amino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-13(15,16)11(17)19-21-12(20)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,17,19)(H,18,20) |
Clave InChI |
BXPHIEFYGJEEDS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C(/C(Cl)(Cl)Cl)\N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C(C(Cl)(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)


![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)


![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)


